3-(Chloromethyl)-6-methoxypyridazine
Overview
Description
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-6-methoxypyridazine and related compounds involves several steps, including protection and deprotection of pyridazinone nitrogen, selective displacement, and catalytic hydrogenation, leading to the target compound in good yield. These processes are critical for the efficient production of this compound on a large scale (R. Bryant, F.-A. Kunng, M. S. South, 1995).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of 3-(Chloromethyl)-6-methoxypyridazine have been studied using DFT/B3LYP calculations. Spectroscopic properties were elucidated through FT-Raman and FT-Infrared spectra, supporting the calculated structural parameters. The study provides deep insight into the molecule's structural and electronic characteristics, including UV-Visible absorption spectrum analysis, hydrogen bond formation, and natural bond orbital (NBO) analysis (S. Vijaya Chamundeeswari, E. James Jebaseelan Samuel, N. Sundaraganesan, 2013).
Chemical Reactions and Properties
3-(Chloromethyl)-6-methoxypyridazine undergoes various chemical reactions, including nucleophilic substitution and rearrangement. These reactions are pivotal in synthesizing derivatives and exploring the compound's reactivity under different conditions. The synthesis of nucleophilic substitution products and their characterization highlights the versatility and reactivity of this compound (A. Katrusiak, A. Katrusiak, 2010).
Scientific Research Applications
Synthesis of Nucleosides and Pyridinone Derivatives : A study by Meerpoel, Joly, and Hoornaert (1993) successfully synthesized 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones, offering a new approach for nucleoside synthesis (Meerpoel, Joly, & Hoornaert, 1993).
Methoxylation Studies : Nagashima et al. (1987) reported the methoxylation of trichloropyridazine, producing 6-chloro-3,4-dimethoxypyridazine, highlighting its potential in organic synthesis (Nagashima, Ukai, Oda, Masaki, & Kaji, 1987).
Tautomeric Structures and Phenolic Compounds : The synthesis of 3-methoxy-pyridazine 1-oxides, as discussed by Igeta (1959), leads to compounds with significant phenolic structure, indicating applications in organic and medicinal chemistry (Igeta, 1959).
Acid-Catalyzed Rearrangements : Gilchrist, Iskander, and Yagoub (1985) explored the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, leading to 3-alkoxypyridine 1-oxides, relevant for chemical synthesis (Gilchrist, Iskander, & Yagoub, 1985).
Antimicrobial Applications : A study by Horie (1963) showed that 3-acetamido-6-alkoxypyridazine 2-oxides exhibit strong in vitro antimicrobial effects against pathogenic bacteria, indicating their potential in developing new antibiotics (Horie, 1963).
Structural and Spectroscopic Analysis : Chamundeeswari, Samuel, and Sundaraganesan (2013) analyzed the structural, vibrational, electronic, and NMR spectral aspects of 3-chloro-6-methoxypyridazine, providing insights into its molecular properties (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)-6-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXSVKPIIFBWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631476 | |
Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-6-methoxypyridazine | |
CAS RN |
41227-73-0 | |
Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41227-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-6-methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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